molecular formula C7H2ClF2IO2 B12100604 3-Chloro-2,4-difluoro-5-iodobenzoic acid

3-Chloro-2,4-difluoro-5-iodobenzoic acid

Katalognummer: B12100604
Molekulargewicht: 318.44 g/mol
InChI-Schlüssel: JWQVFBFEPIRTGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2,4-difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H2ClF2IO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-difluoro-5-iodobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of 2,4-difluorobenzoic acid, followed by iodination and chlorination under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2,4-difluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like triethylamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3-Chloro-2,4-difluoro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Chloro-2,4-difluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-2,4-difluoro-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of iodine.

    2,4-Dichloro-3,5-difluorobenzoic acid: Contains two chlorine atoms instead of one chlorine and one iodine.

    3-Bromo-2,4-difluoro-5-iodobenzoic acid: Similar but with a bromine atom instead of chlorine

Uniqueness

3-Chloro-2,4-difluoro-5-iodobenzoic acid is unique due to the combination of chlorine, fluorine, and iodine substituents on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Eigenschaften

Molekularformel

C7H2ClF2IO2

Molekulargewicht

318.44 g/mol

IUPAC-Name

3-chloro-2,4-difluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H2ClF2IO2/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,(H,12,13)

InChI-Schlüssel

JWQVFBFEPIRTGE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1I)F)Cl)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.